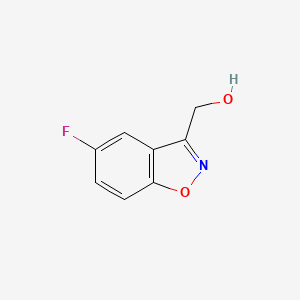
(5-Fluoro-1,2-benzoxazol-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1,2-benzoxazol-3-YL)methanol is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoxazole ring substituted with a fluorine atom and a methanol group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1,2-benzoxazol-3-YL)methanol typically involves the reaction of 5-fluoro-2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring. The reaction is followed by the introduction of a methanol group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-1,2-benzoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-Fluoro-1,2-benzoxazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-1,2-benzoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: This compound shares a similar benzoxazole ring structure but differs in its substituents, leading to different chemical and biological properties.
(5-Fluoro-1,2-benzoxazol-3-YL)methanol:
Uniqueness
The presence of the fluorine atom in this compound enhances its chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
(5-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2 |
Clave InChI |
GWQIKAGKIIHJHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=NO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


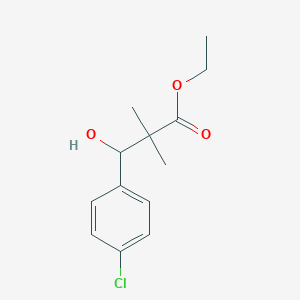

![1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
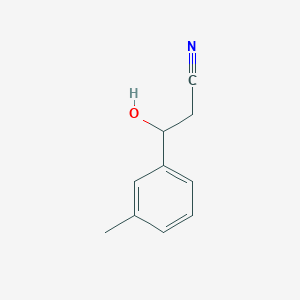

![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)

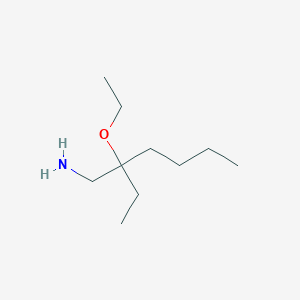

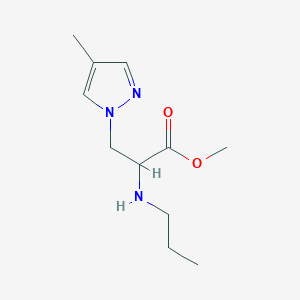
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
